molecular formula C15H24NO5P B13696525 Diethyl [4-(Boc-amino)phenyl]phosphonate

Diethyl [4-(Boc-amino)phenyl]phosphonate

Cat. No.: B13696525
M. Wt: 329.33 g/mol
InChI Key: ZNMBUAIYYOKNEB-UHFFFAOYSA-N
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Description

Diethyl [4-(Boc-amino)phenyl]phosphonate is a chemical compound with the molecular formula C14H22NO5P It is a derivative of phosphonic acid and is characterized by the presence of a diethyl phosphonate group attached to a phenyl ring, which is further substituted with a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [4-(Boc-amino)phenyl]phosphonate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-aminophenylphosphonic acid diethyl ester.

    Boc Protection: The amino group of the 4-aminophenylphosphonic acid diethyl ester is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step results in the formation of this compound.

The reaction conditions generally involve:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 0°C
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(Boc-amino)phenyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-phosphorus bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and bases such as cesium carbonate (Cs2CO3).

Major Products

    Substitution Reactions: Alkylated phosphonates

    Deprotection Reactions: 4-aminophenylphosphonic acid diethyl ester

    Coupling Reactions: Various phosphonate derivatives

Scientific Research Applications

Diethyl [4-(Boc-amino)phenyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized phosphonates with industrial applications.

Mechanism of Action

The mechanism of action of Diethyl [4-(Boc-amino)phenyl]phosphonate involves its interaction with biological targets through its phosphonate group. The phosphonate moiety can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding.

Comparison with Similar Compounds

Diethyl [4-(Boc-amino)phenyl]phosphonate can be compared with other similar compounds such as:

    Diethyl [4-amino)phenyl]phosphonate: Lacks the Boc protection, making it more reactive but less stable.

    Diethyl [4-(methoxy)phenyl]phosphonate: Contains a methoxy group instead of an amino group, resulting in different reactivity and applications.

    Diethyl [4-(hydroxy)phenyl]phosphonate: Contains a hydroxy group, which can participate in different types of chemical reactions compared to the amino group.

The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C15H24NO5P

Molecular Weight

329.33 g/mol

IUPAC Name

tert-butyl N-(4-diethoxyphosphorylphenyl)carbamate

InChI

InChI=1S/C15H24NO5P/c1-6-19-22(18,20-7-2)13-10-8-12(9-11-13)16-14(17)21-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,17)

InChI Key

ZNMBUAIYYOKNEB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OCC

Origin of Product

United States

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